molecular formula C18H24N2O6 B7789022 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate

Cat. No.: B7789022
M. Wt: 364.4 g/mol
InChI Key: BVMNZFAEHLPRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrroloquinoline core structure, which is known for its biological activity and versatility in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of CBDivE_011799, also known as Cannabidivarin , is the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is a member of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .

Mode of Action

CBDivE_011799 interacts with its target, TRPV1, by dose-dependently activating and then desensitizing the receptor . This interaction also extends to TRPV2 and TRPA1 channels . The desensitization of these ion channels is a potential mechanism by which CBDivE_011799 causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .

Biochemical Pathways

The anti-epileptic activity of CBDivE_011799 is modulated by its effects on the TRPV1 receptor . This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy . CBDivE_011799 has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability and efficacy of the compound .

Result of Action

The result of CBDivE_011799’s action is a reduction in neuronal hyperexcitability, which contributes to epileptic activity and seizures . This effect is thought to be due to the desensitization of TRPV1, TRPV2, and TRPA1 ion channels .

Action Environment

The action environment of CBDivE_011799 is primarily the neuronal cells where the TRPV1 receptor is located . Environmental factors such as the presence of other neurotransmitters, the state of the neuronal cell membrane, and the overall health of the neuron can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrroloquinoline core One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions to form the pyrroloquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization, including the use of catalysts and controlled reaction conditions, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

  • Addition: Reactions with alkenes or alkynes can be promoted using various catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of anticoagulants and anti-inflammatory agents.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

  • 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

  • Thiazole derivatives

Uniqueness: 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate stands out due to its unique structural features and potential applications. Its combination of functional groups and core structure provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.C4H6O6/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13;5-1(3(7)8)2(6)4(9)10/h2,4,6H,3,5,7-9,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNZFAEHLPRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC3=C2N1CCC3)CCN.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.